BAY-u 9773

説明

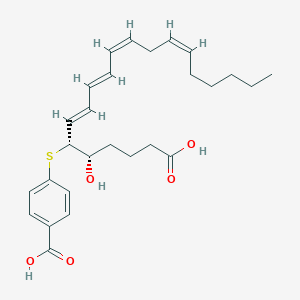

a leukotriene C4 antagonist

特性

IUPAC Name |

4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJINWOACFYDQN-RBVMPENBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154978-38-8 | |

| Record name | BAY u9773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154978388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of BAY-u 9773: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors, exhibiting comparable affinity for both the CysLT1 and CysLT2 receptor subtypes.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators derived from arachidonic acid that play a pivotal role in inflammatory and allergic responses.[3] Their actions, which include smooth muscle contraction, increased vascular permeability, and eosinophil recruitment, are mediated through the activation of CysLT receptors.[3][4] By competitively blocking these receptors, this compound effectively inhibits the downstream signaling cascades responsible for these pathophysiological effects. This document provides a comprehensive overview of the mechanism of action of this compound, including its interaction with CysLT receptors, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified using various in vitro assays, including calcium mobilization, radioligand binding, and smooth muscle contraction assays. The following tables summarize the key quantitative data.

| Assay Type | Receptor | Ligand | IC50 (nM) | Reference |

| Calcium Mobilization | CysLT1 | LTD4 | ~5000 | [5][6] |

| Calcium Mobilization | CysLT2 | LTD4 | 18.3 ± 1.1 | [5][6] |

| Calcium Mobilization | CysLT2 | LTC4 | 19.5 ± 3.8 | [5][6] |

| Radioligand Binding ([³H]-LTD4) | CysLT2 | LTD4 | 496 ± 173 | [6] |

Table 1: Inhibitory Potency (IC50) of this compound in Calcium Mobilization and Radioligand Binding Assays.

| Tissue Preparation | Agonist | pA2 Value | Reference |

| Guinea Pig Ileum | LTC4 | 6.1 | [7] |

Table 2: Antagonist Potency (pA2) of this compound in Smooth Muscle Contraction Assays.

Signaling Pathways

Cysteinyl leukotriene receptors are G-protein coupled receptors (GPCRs). Both CysLT1 and CysLT2 receptors primarily couple to the Gq/11 family of G-proteins.[4][8] Upon agonist binding, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8] this compound, as a competitive antagonist, prevents the binding of cysteinyl leukotrienes to these receptors, thereby inhibiting this signaling cascade.

Experimental Protocols

Smooth Muscle Contraction Assay (Guinea Pig Ileum)

This assay assesses the functional antagonism of this compound on smooth muscle contraction induced by CysLT receptor agonists.

Methodology:

-

Tissue Preparation:

-

Male guinea pigs are euthanized by cervical dislocation.

-

The terminal ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

-

Experimental Procedure:

-

Cumulative concentration-response curves to a CysLT agonist (e.g., LTC4 or LTD4) are generated.

-

The tissues are then washed and incubated with this compound at various concentrations for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.

-

-

Data Analysis:

-

The contractile responses are measured isometrically.

-

The antagonist potency is determined by a Schild plot analysis, yielding a pA2 value. A slope not significantly different from unity suggests competitive antagonism.[7]

-

Radioligand Binding Assay (Guinea Pig Lung Membranes)

This assay determines the affinity of this compound for CysLT receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Guinea pig lungs are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove debris.

-

The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled CysLT ligand (e.g., [³H]-LTD4) and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT agonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CysLT receptor agonists.

Methodology:

-

Cell Culture and Loading:

-

Cells expressing CysLT1 or CysLT2 receptors (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

The cells are seeded into microplates and allowed to adhere.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a loading buffer.

-

-

Assay Procedure:

-

The cells are washed to remove excess dye.

-

The cells are pre-incubated with various concentrations of this compound.

-

A CysLT agonist (e.g., LTD4 or LTC4) is added to stimulate the cells.

-

-

Detection and Analysis:

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined from the concentration-response curves.[5][6]

-

Conclusion

This compound acts as a non-selective, competitive antagonist at both CysLT1 and CysLT2 receptors. By blocking the binding of endogenous cysteinyl leukotrienes, it effectively inhibits the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and subsequent cellular responses that contribute to inflammation and smooth muscle contraction. The quantitative data from various in vitro assays consistently demonstrate its potent antagonistic activity. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of CysLT receptor antagonists.

References

- 1. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leukotriene D4 acts in part to contract guinea pig ileum smooth muscle by releasing substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

BAY-u 9773 as a non-selective CysLT receptor antagonist.

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-u 9773, a non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors. This document details its mechanism of action, quantitative binding and functional data, and key experimental protocols for its characterization.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. Their effects are mediated through two G-protein coupled receptors: the CysLT₁ and CysLT₂ receptors. While selective CysLT₁ receptor antagonists are established therapeutics, the role of the CysLT₂ receptor is less understood. This compound is a valuable pharmacological tool for investigating the combined roles of both CysLT₁ and CysLT₂ receptors due to its non-selective antagonist profile.

Mechanism of Action

This compound functions as a competitive antagonist at both CysLT₁ and CysLT₂ receptors. By binding to these receptors, it prevents the binding of endogenous CysLTs, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. The activation of CysLT receptors typically leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound blocks this signaling cascade by preventing the initial receptor activation.

Figure 1: CysLT Receptor Signaling and this compound Inhibition

Quantitative Data

The antagonist activity of this compound has been quantified in various in vitro systems. The following tables summarize the reported binding affinities (pKi), functional antagonist potencies (pA₂), and inhibitory concentrations (IC₅₀).

Table 1: Binding Affinity of this compound

| Preparation | Radioligand | pKi | Reference |

| Guinea-pig lung homogenate | [³H]LTD₄ | 7.0 ± 0.1 | [1] |

Table 2: Functional Antagonist Potency of this compound (pA₂ values)

| Tissue Preparation | Agonist | Receptor Type | pA₂ Value | Reference |

| 'Typical' CysLT Receptors | LTC₄ / LTD₄ | Likely CysLT₁ | 6.8 - 7.4 | [1] |

| 'Atypical' CysLT Receptors | LTC₄ / LTD₄ | Likely CysLT₂ | 6.8 - 7.7 | [1] |

| Guinea-pig ileum longitudinal muscle | LTC₄ | CysLT₂ | 6.1 | [2] |

Table 3: Inhibitory Potency of this compound (IC₅₀ values)

| Assay System | Agonist | Receptor | IC₅₀ (nM) | Reference |

| Recombinant CysLT₁ reporter cells (luminescence) | LTD₄ | CysLT₁ | ~5000 | [3][4] |

| Recombinant CysLT₂ reporter cells (calcium mobilization) | LTD₄ | CysLT₂ | 18.3 ± 1.1 | [3][4] |

| Recombinant CysLT₂ reporter cells (calcium mobilization) | LTC₄ | CysLT₂ | 19.5 ± 3.8 | [3][4] |

| Membranes from recombinant CysLT₂ receptor cell line ([³H]-LTD₄ binding) | LTD₄ | CysLT₂ | 496 ± 173 | [4] |

Note on IC₅₀ values: The significant difference in IC₅₀ values between CysLT₁ and CysLT₂ receptors in recombinant systems suggests a higher affinity for CysLT₂ under these specific experimental conditions, which contrasts with some qualitative descriptions of it having "approximately equal" affinity.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound.

-

Membrane Preparation:

-

Homogenize tissues (e.g., guinea pig lung) or cells expressing CysLT receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]LTD₄), and varying concentrations of this compound.

-

To determine non-specific binding, include tubes with an excess of a non-labeled CysLT receptor antagonist.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonism of this compound.

-

Cell Preparation:

-

Culture cells endogenously expressing or recombinantly overexpressing CysLT₁ or CysLT₂ receptors.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Wash the cells to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate containing the loaded cells into a fluorescence plate reader or a fluorescence microscope.

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound and incubate for a specified period.

-

Stimulate the cells with a CysLT agonist (e.g., LTD₄ or LTC₄) and record the change in fluorescence over time.

-

-

Data Analysis:

-

Quantify the increase in intracellular calcium concentration based on the change in fluorescence intensity.

-

Plot the agonist-induced calcium response against the concentration of this compound.

-

Determine the IC₅₀ value for this compound's inhibition of the agonist response.

-

In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

-

Sensitization and Challenge:

-

Sensitize animals (e.g., guinea pigs or mice) with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum).

-

After a sensitization period, challenge the animals with an aerosolized solution of OVA to induce an allergic airway response.

-

-

Drug Administration:

-

Administer this compound or a vehicle control to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the OVA challenge.

-

-

Assessment of Airway Inflammation:

-

At a specified time point after the final challenge, perform a bronchoalveolar lavage (BAL) to collect airway fluid.

-

Perform total and differential cell counts on the BAL fluid to quantify the influx of inflammatory cells (e.g., eosinophils).

-

Analyze BAL fluid for inflammatory mediators (e.g., cytokines, chemokines).

-

Assess airway hyperresponsiveness to bronchoconstrictors (e.g., methacholine).

-

Collect lung tissue for histological analysis of inflammation and mucus production.

-

-

Data Analysis:

-

Compare the inflammatory parameters in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition.

-

Mandatory Visualizations

References

- 1. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]

BAY-u 9773: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-u 9773 is a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors, playing a significant role in research aimed at understanding the pathophysiology of inflammatory conditions such as asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its biological activity, the signaling pathways it modulates, and representative experimental protocols for its study.

Chemical Structure and Properties

This compound, with the IUPAC name 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid, is a dicarboxylic acid and a structural analogue of leukotriene E4.[1][2] Its chemical structure is fundamental to its biological activity, allowing it to bind to and block the action of cysteinyl leukotrienes at their receptors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid | [1] |

| Synonyms | 6(R)-(4'-carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid | [1] |

| CAS Number | 154978-38-8 | [1] |

| Molecular Formula | C₂₇H₃₆O₅S | [1] |

| Molecular Weight | 472.6 g/mol | [1] |

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at two subtypes of cysteinyl leukotriene receptors: the 'typical' CysLT1 receptor and the 'atypical' CysLT receptor, now largely recognized as the CysLT2 receptor.[1][3] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases, causing bronchoconstriction, increased vascular permeability, and eosinophil migration. By blocking these receptors, this compound effectively inhibits the downstream signaling pathways initiated by cysteinyl leukotrienes.

The dual antagonism of this compound is a key feature, as both CysLT1 and CysLT2 receptors are implicated in inflammatory processes. Its activity has been characterized in a variety of smooth muscle preparations and in radioligand binding assays.[1]

Table 2: Pharmacological Activity of this compound

| Assay Type | Receptor Target | Preparation | Agonist | Value | Source |

| Functional Antagonism (pA₂ / pKB) | 'Typical' CysLT (CysLT1) | Guinea-pig trachea | LTD₄ | 7.4 | [1] |

| 'Typical' CysLT (CysLT1) | Human bronchus | LTD₄ | 6.8 | [1] | |

| 'Atypical' CysLT (CysLT2) | Guinea-pig ileum | LTC₄ | 6.1 | [4] | |

| 'Atypical' CysLT (CysLT2) | Ferret spleen | LTC₄ | 7.7 | [1] | |

| Radioligand Binding (pKi) | CysLT₁ | Guinea-pig lung homogenate | [³H]LTD₄ | 7.0 ± 0.1 | [1] |

| Inhibition (IC₅₀) | CysLT1 | CHO cells (human receptor) | LTD₄ | 0.44 µM | [5] |

| CysLT2 | HEK293 cells (human receptor) | LTD₄ | 0.30 µM | [5] |

Signaling Pathways

Cysteinyl leukotrienes mediate their effects through G-protein coupled receptors (GPCRs). The CysLT1 receptor is known to couple primarily through Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The signaling pathways for the CysLT2 receptor are more complex and can also involve Gq-mediated pathways. This compound, by competitively binding to these receptors, prevents the initiation of this signaling cascade.

Experimental Protocols

The following are representative protocols for the characterization of CysLT receptor antagonists like this compound. These are based on established methodologies in the field; for exact experimental conditions, consulting the primary literature is recommended.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., guinea-pig lung) in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in an appropriate assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT receptor ligand (e.g., [³H]LTD₄), and a range of concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the pKᵢ (the negative logarithm of the inhibitor binding constant) using the Cheng-Prusoff equation.

Isolated Smooth Muscle Contraction Assay

This functional assay assesses the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by a CysLT receptor agonist.

Methodology:

-

Tissue Preparation: Dissect the desired tissue (e.g., guinea-pig trachea) and prepare strips of smooth muscle.

-

Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). Apply an initial tension to the tissue.

-

Equilibration: Allow the tissue to equilibrate for a set period, with periodic washing.

-

Antagonist Incubation: Add this compound (at a fixed concentration) or its vehicle to the organ bath and allow it to incubate with the tissue.

-

Agonist Challenge: Construct a cumulative concentration-response curve by adding increasing concentrations of a CysLT receptor agonist (e.g., LTD₄ or LTC₄) to the organ bath.

-

Recording: Record the isometric contractions of the smooth muscle using a force transducer connected to a data acquisition system.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the agonist concentration. Compare the dose-response curves in the absence and presence of this compound. A rightward shift in the dose-response curve in the presence of the antagonist is indicative of competitive antagonism. Calculate the pA₂ value from a Schild plot, which quantifies the potency of the antagonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of CysLT1 and CysLT2 receptors in health and disease. Its well-characterized chemical structure and dual antagonistic properties at these key inflammatory receptors have made it a standard reference compound in the field. The experimental protocols outlined in this guide provide a framework for the continued study of this and other CysLT receptor modulators, contributing to the development of novel therapeutics for inflammatory disorders.

References

- 1. Thromboxane A2 antagonist inhibits leukotriene D4-induced smooth muscle contraction in guinea-pig lung parenchyma, but not in trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Leukotriene receptors as potential therapeutic targets [jci.org]

The Discovery and Development of BAY-u 9773: A Dual Cysteinyl Leukotriene Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinities and antagonist activities, detailed experimental protocols for key assays, and a visualization of its mechanism of action within the cysteinyl leukotriene signaling pathway. This document serves as a valuable resource for researchers investigating the role of cysteinyl leukotrienes in physiology and disease.

Introduction: The Emergence of a Dual CysLT Receptor Antagonist

The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses, particularly in the pathophysiology of asthma and other allergic diseases.[1] Their effects are mediated through specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors. In the early 1990s, research efforts were focused on developing antagonists for these receptors to treat inflammatory conditions.

This compound was developed by Bayer as a tool to probe the function of these receptors.[2][3] It was one of the first compounds identified to exhibit antagonist activity at both the "typical" CysLT receptors (now known as CysLT1) and the "atypical" receptors (now understood to be the CysLT2 subtype).[2] This dual antagonism made this compound a valuable pharmacological tool for differentiating the roles of the two receptor subtypes and for studying disease models where both receptors are implicated.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through radioligand binding assays and in vitro functional assays using various smooth muscle preparations.

Receptor Binding Affinity

Radioligand binding studies using [³H]leukotriene D₄ in guinea pig lung homogenates demonstrated that this compound competitively displaces the binding of this endogenous ligand.[2]

| Radioligand | Preparation | pKi | Reference |

| [³H]Leukotriene D₄ | Guinea Pig Lung Homogenate | 7.0 ± 0.1 | [2] |

In Vitro Antagonist Activity

The antagonist potency of this compound was determined in functional assays by measuring its ability to inhibit the contraction of various smooth muscle tissues induced by CysLT receptor agonists. The pA₂ value is a measure of the antagonist's potency.

| Agonist | Tissue Preparation | Receptor Subtype(s) | pA₂ (or pKb) | Reference |

| Leukotriene D₄ | Guinea Pig Trachea | CysLT₁ ("Typical") | 6.8 - 7.4 | [2] |

| Leukotriene C₄ | Guinea Pig Trachea | CysLT₂ ("Atypical") | 6.8 - 7.7 | [2] |

| Leukotriene C₄ | Guinea Pig Ileum | CysLT₂ | 6.1 | [4] |

Key Experimental Protocols

The following sections detail the methodologies used in the initial characterization of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT receptor in guinea pig lung membranes.[2][5][6][7][8][9]

Objective: To determine the inhibitory constant (Ki) of this compound for the CysLT receptor.

Materials:

-

Guinea pig lung tissue

-

[³H]Leukotriene D₄ (Radioligand)

-

This compound (Test Compound)

-

Unlabeled Leukotriene D₄ (for non-specific binding)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and CaCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]leukotriene D₄.

-

To separate sets of tubes, add:

-

Assay buffer only (for total binding).

-

A high concentration of unlabeled leukotriene D₄ (for non-specific binding).

-

Increasing concentrations of this compound (for competition binding).

-

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Smooth Muscle Contraction Assay

This protocol describes an in vitro method to assess the antagonist activity of this compound on guinea pig tracheal smooth muscle.[10][11][12][13][14]

Objective: To determine the pA₂ value of this compound against leukotriene-induced tracheal smooth muscle contraction.

Materials:

-

Guinea pig trachea

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Leukotriene C₄ or Leukotriene D₄ (Agonists)

-

This compound (Antagonist)

-

Organ bath system with force transducer and data acquisition system

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.

-

Place the trachea in cold Krebs-Henseleit solution.

-

Cut the trachea into rings of a consistent width.

-

Suspend each tracheal ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Apply an optimal resting tension to the tracheal rings and allow them to equilibrate.

-

-

Contraction Assay:

-

After equilibration, perform a cumulative concentration-response curve for the agonist (e.g., LTD₄) to establish a baseline response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined time.

-

Perform a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of contraction at each agonist concentration.

-

Plot the contractile response against the logarithm of the agonist concentration for each concentration of this compound.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for each curve.

-

Calculate the dose ratio (the ratio of the EC₅₀ in the presence of the antagonist to the EC₅₀ in the absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

The x-intercept of the Schild plot provides the pA₂ value.

-

Mechanism of Action: Antagonism of CysLT Receptor Signaling

This compound acts as a competitive antagonist at both CysLT1 and CysLT2 receptors. These receptors are G-protein coupled receptors that, upon activation by cysteinyl leukotrienes, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction and inflammation. By binding to the CysLT1 and CysLT2 receptors without activating them, this compound prevents the binding of endogenous leukotrienes and blocks this downstream signaling cascade.[15][16][17][18]

Conclusion

This compound was a seminal compound in the study of cysteinyl leukotriene pharmacology. Its characterization as a dual antagonist of both CysLT1 and CysLT2 receptors provided the scientific community with a crucial tool to dissect the distinct and overlapping roles of these receptors in health and disease. The data and experimental protocols summarized in this guide highlight the foundational work that established this compound as a valuable research compound and paved the way for a deeper understanding of the cysteinyl leukotriene system.

References

- 1. atsjournals.org [atsjournals.org]

- 2. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist and antagonist activities of the leukotriene analogue BAY u9773 in guinea pig lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubilization of [3H]leukotriene D4 receptor complex from guinea pig lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. The inhibition of [3H]leukotriene D4 binding to guinea-pig lung membranes. The correlation of binding affinity with activity on the guinea-pig ileum [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 12. rmj.org.pk [rmj.org.pk]

- 13. researchgate.net [researchgate.net]

- 14. Cooling-induced contraction of guinea pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cysteinyl Leukotrienes and Their Receptors: Molecular and Functional Characteristics | Semantic Scholar [semanticscholar.org]

- 16. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAY-u 9773 in Leukotriene Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-u 9773 is a potent and non-selective competitive antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2.[1][2][3][4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[5][6] By blocking the action of these mediators at their receptors, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the CysLT signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the leukotriene signaling cascade, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a direct antagonist at both CysLT1 and CysLT2 receptors, inhibiting the downstream signaling cascades initiated by the binding of endogenous cysteinyl leukotrienes.[1][7] Its non-selective nature allows for the simultaneous blockade of both major CysLT receptor subtypes, making it a broad-spectrum inhibitor of cysteinyl leukotriene-mediated effects.[2][3] The antagonism is competitive, meaning this compound binds reversibly to the same site as the natural ligands (LTC4, LTD4, LTE4) and its inhibitory effect can be overcome by increasing concentrations of the agonist.[8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the antagonist activity of this compound at cysteinyl leukotriene receptors.

Table 1: Antagonist Potency (pA2 Values) of this compound in Functional Assays

| Tissue/Preparation | Agonist | Receptor Subtype(s) | pA2 Value | Reference |

| Guinea-pig Ileum | Leukotriene C4 (LTC4) | 'Atypical' (CysLT2-like) | 6.1 | [8] |

| Various Smooth Muscle | Leukotriene C4/D4 | 'Typical' (CysLT1-like) | 6.8 - 7.4 | [1] |

| Various Smooth Muscle | Leukotriene C4/D4 | 'Atypical' (CysLT2-like) | 6.8 - 7.7 | [1] |

Table 2: Binding Affinity (pKi) of this compound

| Radioligand | Tissue/Preparation | Receptor Subtype(s) | pKi Value | Reference |

| [3H]Leukotriene D4 | Guinea-pig Lung Homogenate | CysLT1/CysLT2 | 7.0 ± 0.1 | [1] |

Leukotriene Signaling Pathways and this compound Intervention

Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Upon cell stimulation, arachidonic acid is converted to leukotriene A4 (LTA4), which is then conjugated with glutathione to form LTC4. LTC4 is subsequently metabolized to LTD4 and LTE4. These CysLTs then bind to their respective G-protein coupled receptors (GPCRs), CysLT1 and CysLT2, on target cells to elicit a variety of biological responses, including smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. This compound exerts its effects by blocking the binding of these ligands to CysLT1 and CysLT2 receptors.

Caption: Leukotriene synthesis and signaling pathway with the point of intervention by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for CysLT receptors.

-

Objective: To quantify the displacement of a radiolabeled CysLT receptor ligand by this compound.

-

Materials:

-

Membrane preparation from a tissue or cell line expressing CysLT receptors (e.g., guinea-pig lung homogenate).

-

Radioligand: [3H]LTD4.

-

Non-labeled this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the membrane preparation with a fixed concentration of [3H]LTD4 and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled CysLT receptor antagonist (e.g., 1 µM LTD4).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Guinea Pig Ileum Contraction Assay

This functional assay is used to determine the antagonist potency (pA2) of this compound against CysLT-induced smooth muscle contraction.

-

Objective: To measure the ability of this compound to inhibit LTC4 or LTD4-induced contractions of isolated guinea pig ileum.

-

Materials:

-

Isolated guinea pig ileum segments.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and recording system.

-

Leukotriene C4 (LTC4) or Leukotriene D4 (LTD4) as the agonist.

-

This compound at various concentrations.

-

-

Protocol:

-

Mount a segment of the guinea pig ileum in the organ bath under a resting tension (e.g., 1 g).

-

Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular washing.

-

Obtain a cumulative concentration-response curve for the agonist (LTC4 or LTD4) to establish a baseline.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a defined period (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

The rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism.

-

Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.

-

Calcium Mobilization Assay

This cell-based assay measures the ability of this compound to block CysLT-induced increases in intracellular calcium.

-

Objective: To determine the effect of this compound on CysLT receptor-mediated calcium signaling.

-

Materials:

-

A cell line endogenously or recombinantly expressing CysLT1 or CysLT2 receptors (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Leukotriene C4 (LTC4) or Leukotriene D4 (LTD4) as the agonist.

-

This compound at various concentrations.

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

-

-

Protocol:

-

Culture the cells to an appropriate confluency in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of the agonist (LTC4 or LTD4).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The inhibition of the agonist-induced calcium response by this compound is quantified.

-

An IC50 value for this compound can be determined by plotting the percentage inhibition against the concentration of the antagonist.

-

Conclusion

This compound is a critical research tool for elucidating the complex roles of the cysteinyl leukotriene signaling pathways in health and disease. Its ability to potently and non-selectively antagonize both CysLT1 and CysLT2 receptors allows for a comprehensive blockade of CysLT-mediated effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other CysLT receptor antagonists, ultimately contributing to the development of novel therapeutics for inflammatory disorders.

References

- 1. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-u 9773: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of BAY-u 9773, a non-selective antagonist of cysteinyl leukotriene receptors.

Core Compound Properties

This compound is a potent tool for investigating the roles of cysteinyl leukotrienes (CysLTs) in various physiological and pathological processes. Its key characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 154978-38-8 | [1] |

| Molecular Weight | 472.6 g/mol | [1] |

| Molecular Formula | C₂₇H₃₆O₅S | [1] |

| Mechanism of Action | Non-selective competitive antagonist of CysLT₁ and CysLT₂ receptors. | [2] |

Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators involved in inflammatory and allergic responses. They exert their effects by binding to two main G-protein coupled receptors, CysLT₁R and CysLT₂R. This compound acts by blocking these receptors, thereby inhibiting the downstream signaling cascades.

Caption: Cysteinyl Leukotriene Synthesis and Signaling Pathway with this compound Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to CysLT receptors.

-

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

-

Methodology:

-

Membrane Preparation: Homogenize guinea pig lung tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]LTD₄ (a radiolabeled CysLT₁R agonist) and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄ (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Functional Smooth Muscle Assay (Schild Analysis)

This assay assesses the antagonist activity of this compound on smooth muscle contraction induced by CysLT receptor agonists.

-

Experimental Workflow:

Caption: Workflow for Functional Smooth Muscle Assay and Schild Analysis.

-

Methodology:

-

Tissue Preparation: Isolate longitudinal muscle strips from the guinea pig ileum and mount them in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response: Generate a cumulative concentration-response curve to a CysLT receptor agonist (e.g., LTC₄ or LTD₄).

-

Antagonist Incubation: Wash the tissues and then incubate them with a fixed concentration of this compound for a predetermined time.

-

Second Agonist Response: In the continued presence of this compound, generate a second cumulative concentration-response curve to the same agonist.

-

Schild Plot Analysis: Repeat steps 4 and 5 with several different concentrations of this compound. Calculate the dose ratio for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of this compound is then constructed. The x-intercept of the linear regression line provides the pA₂ value, a measure of the antagonist's affinity.[3]

-

Intracellular Calcium Mobilization Assay

This cell-based assay measures the ability of this compound to block the increase in intracellular calcium induced by CysLT receptor agonists.

-

Experimental Workflow:

Caption: Workflow for Intracellular Calcium Mobilization Assay.

-

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) that has been stably transfected to express either the human CysLT₁ or CysLT₂ receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Antagonist Incubation: Incubate the dye-loaded cells with various concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a CysLT receptor agonist (e.g., LTD₄) and monitor the change in intracellular calcium concentration by measuring the fluorescence or luminescence using a plate reader.

-

Data Analysis: Determine the extent to which this compound inhibits the agonist-induced calcium mobilization to calculate its potency as an antagonist at each receptor subtype.[4]

-

References

- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAY-u 9773 in Cysteinyl Leukotriene Receptor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-u 9773 is a potent, non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. This technical guide provides an in-depth overview of the primary research areas where this compound is utilized, focusing on its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its receptor antagonism and visual representations of relevant biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers employing this compound to investigate the roles of cysteinyl leukotrienes in inflammatory and respiratory diseases.

Introduction to this compound

This compound, with the chemical name 6(R)-(4-Carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid, is a synthetic compound that has been instrumental in elucidating the function of cysteinyl leukotrienes (CysLTs).[1] CysLTs, including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3][4] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1][2]

This compound is distinguished by its ability to antagonize both CysLT1 and CysLT2 receptors with similar affinity, making it a valuable tool for studying the combined effects of these receptors or for investigating responses where the specific receptor subtype is unknown.[5][6][7] Its use in preclinical research has contributed significantly to our understanding of CysLT signaling in airway inflammation and hyperresponsiveness.

Primary Research Areas

The primary application of this compound lies in the field of inflammation and respiratory pharmacology . Specifically, it is extensively used in studies investigating:

-

Asthma and Allergic Rhinitis: this compound is employed in animal models of asthma to study the role of CysLTs in bronchoconstriction, airway hyperresponsiveness, eosinophilic inflammation, and mucus production.[6]

-

Cysteinyl Leukotriene Receptor Characterization: As a non-selective antagonist, it is used to differentiate between CysLT receptor subtypes and to identify physiological responses mediated by these receptors.

-

Signal Transduction Pathways: Researchers utilize this compound to probe the downstream signaling cascades initiated by CysLT receptor activation.

-

Drug Discovery: While not a clinical drug itself, this compound serves as a reference compound in the development and characterization of novel and selective CysLT receptor antagonists.

Quantitative Pharmacological Data

The antagonist activity of this compound at CysLT1 and CysLT2 receptors has been quantified in various in vitro assays. The following table summarizes key pharmacological parameters.

| Parameter | Receptor | Species | Value | Reference |

| IC50 | CysLT1 | Human | ~5000 nM | [8] |

| CysLT2 | Human | 18.3 ± 1.1 nM (vs LTD4) | [8][9] | |

| 19.5 ± 3.8 nM (vs LTC4) | [8][9] | |||

| pA2 / pKB | CysLT1 ('typical') | Guinea Pig | 6.8 - 7.4 | [6] |

| CysLT2 ('atypical') | Guinea Pig | 6.8 - 7.7 | [6] | |

| CysLT2 | Guinea Pig | 6.1 | [10] | |

| pKi | CysLT1 | Guinea Pig | 7.0 ± 0.1 | [6] |

Signaling Pathways Modulated by this compound

Cysteinyl leukotriene receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades. This compound, by blocking the binding of CysLTs to these receptors, inhibits these downstream events.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is commonly used.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to CysLT receptors.

-

Objective: To quantify the inhibitory constant (Ki) of this compound for CysLT1 and CysLT2 receptors.

-

Materials:

-

Cell membranes expressing human CysLT1 or CysLT2 receptors.

-

Radioligand (e.g., [3H]-LTD4).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound or vehicle.

-

To determine non-specific binding, a high concentration of an unlabeled CysLT receptor ligand is added to a set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit CysLT-induced intracellular calcium release.

-

Objective: To determine the functional antagonist potency (IC50) of this compound.

-

Materials:

-

HEK293 cells stably expressing CysLT1 or CysLT2 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CysLT agonist (e.g., LTD4 or LTC4).

-

This compound.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark at 37°C for 1 hour.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the CysLT agonist at a fixed concentration (e.g., EC80) and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

-

In Vivo Model of Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs

This animal model is used to assess the in vivo efficacy of this compound in a disease-relevant context.

-

Objective: To evaluate the ability of this compound to inhibit antigen-induced airway hyperresponsiveness.

-

Materials:

-

Male Hartley guinea pigs.

-

Ovalbumin (OVA).

-

Aluminum hydroxide (adjuvant).

-

This compound.

-

Vehicle for drug administration.

-

Aerosol delivery system.

-

Whole-body plethysmograph to measure airway resistance.

-

Bronchoconstrictor agent (e.g., histamine or methacholine).

-

-

Procedure:

-

Sensitization: Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide on day 0 and day 7.

-

Antigen Challenge: On day 21, expose the sensitized animals to an aerosol of OVA for a defined period to induce an asthmatic response.

-

Drug Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal or oral) at a specific time point before the antigen challenge.

-

Measurement of Airway Hyperresponsiveness: At a set time after the OVA challenge (e.g., 24 hours), place the animals in the whole-body plethysmograph.

-

Measure baseline airway resistance.

-

Expose the animals to increasing concentrations of aerosolized histamine or methacholine and measure the change in airway resistance.

-

Data Analysis: Construct dose-response curves for the bronchoconstrictor agent for both the this compound-treated and vehicle-treated groups. Compare the provocative concentration of the bronchoconstrictor required to cause a certain increase in airway resistance (e.g., PC200) between the groups to determine the protective effect of this compound.

-

Experimental and Logical Workflow

The evaluation of a CysLT receptor antagonist like this compound typically follows a hierarchical workflow, progressing from in vitro to in vivo studies.

Conclusion

This compound remains a cornerstone research tool for investigating the complex biology of the cysteinyl leukotriene system. Its non-selective antagonism of both CysLT1 and CysLT2 receptors provides a unique advantage for dissecting the integrated roles of these receptors in health and disease. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of inflammation, respiratory diseases, and drug development, facilitating the effective use of this compound in their studies.

References

- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 5. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

- 8. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Antagonism of BAY-u 9773: A Technical Guide to its Interaction with CysLT1 and CysLT2 Receptors

For Immediate Release: December 8, 2025

This technical guide provides an in-depth analysis of BAY-u 9773, a potent antagonist of both cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Cysteinyl leukotrienes (CysLTs) are powerful inflammatory lipid mediators involved in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis. Their effects are mediated through the activation of CysLT receptors. While selective CysLT1 antagonists are established therapeutics, dual antagonists like this compound offer a valuable tool for investigating the distinct and overlapping roles of both CysLT1 and CysLT2 in health and disease. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the biochemical and pharmacological properties of this compound.

Core Concept: Dual Receptor Antagonism

This compound is a non-selective antagonist that exhibits comparable affinity and potency at both the CysLT1 and CysLT2 receptors.[1][2] This dual activity is crucial for dissecting the complex signaling pathways initiated by CysLTs, as both receptors are often co-expressed in various tissues and cell types, including airway smooth muscle cells, inflammatory cells, and vascular endothelial cells.[3] While initially characterized for its antagonism, some studies suggest that this compound may also act as a partial agonist at the CysLT2 receptor.[3][4]

Quantitative Analysis of Receptor Antagonism

The following tables summarize the quantitative data regarding the antagonistic activity of this compound at CysLT1 and CysLT2 receptors, compiled from key studies.

Table 1: Functional Antagonism of this compound

| Receptor | Assay Type | Agonist | Preparation | Parameter | Value | Reference |

| CysLT1 | Luminescence | 10 nM LTD₄ | Recombinant CysLT1 Reporter Cells | IC₅₀ | ~5000 nM | [4][5] |

| CysLT2 | Calcium Mobilization | 10 nM LTD₄ | Recombinant CysLT2 Reporter Cells | IC₅₀ | 18.3 ± 1.1 nM | [4][5] |

| CysLT2 | Calcium Mobilization | 10 nM LTC₄ | Recombinant CysLT2 Reporter Cells | IC₅₀ | 19.5 ± 3.8 nM | [4][5] |

| "Typical" CysLT (CysLT1) | Smooth Muscle Contraction | LTD₄ | Guinea Pig Trachea | pA₂ | 7.4 | [6] |

| "Typical" CysLT (CysLT1) | Smooth Muscle Contraction | LTD₄ | Human Bronchus | pKB | 6.8 | [6] |

| "Atypical" CysLT (CysLT2) | Smooth Muscle Contraction | LTD₄ | Ferret Trachea | pA₂ | 7.7 | [6] |

| "Atypical" CysLT (CysLT2) | Smooth Muscle Contraction | LTC₄ | Guinea Pig Ileum | pA₂ | 6.1 | [7] |

Table 2: Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Parameter | Value | Reference |

| CysLT1 | [³H]-LTD₄ | Recombinant CysLT1 Receptor Cell Membranes | IC₅₀ | >10,000 nM | [4] |

| CysLT2 | [³H]-LTD₄ | Recombinant CysLT2 Receptor Cell Membranes | IC₅₀ | 496 ± 173 nM | [4] |

| CysLT | [³H]-LTD₄ | Guinea Pig Lung Homogenate | pKᵢ | 7.0 ± 0.1 | [6] |

Signaling Pathways and Mechanism of Action

Cysteinyl leukotrienes, upon binding to their respective G protein-coupled receptors (GPCRs), trigger a cascade of intracellular events. Both CysLT1 and CysLT2 are known to couple primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This compound acts by competitively binding to these receptors, thereby preventing the binding of endogenous ligands like LTC₄ and LTD₄ and inhibiting downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-u 9773 in In Vitro Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, by inducing smooth muscle contraction, increasing vascular permeability, and promoting eosinophil recruitment. In airway smooth muscle, the activation of CysLT receptors, particularly the CysLT1 receptor, initiates a signaling cascade that leads to bronchoconstriction.[3]

These application notes provide a comprehensive guide for the utilization of this compound as a pharmacological tool to investigate the role of cysteinyl leukotrienes in in vitro smooth muscle contraction assays. The protocols detailed below are primarily designed for isolated organ bath studies using tissues such as guinea pig trachea or ileum, which are well-established models for studying CysLT receptor-mediated responses.

Mechanism of Action of Cysteinyl Leukotrienes in Smooth Muscle Contraction

Cysteinyl leukotrienes mediate their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of smooth muscle cells. The CysLT1 receptor is coupled to the Gq/11 protein. Upon agonist binding (e.g., LTD₄), the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[3] this compound competitively antagonizes the binding of cysteinyl leukotrienes to both CysLT1 and CysLT2 receptors, thereby inhibiting this signaling cascade and subsequent smooth muscle contraction.

Caption: Signaling pathway of cysteinyl leukotriene-induced smooth muscle contraction and its inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

Compound: this compound

-

Agonists: Leukotriene C₄ (LTC₄) or Leukotriene D₄ (LTD₄)

-

Tissues: Guinea pig trachea or ileum

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1)

-

Gases: Carbogen (95% O₂ / 5% CO₂)

-

Equipment:

-

Isolated organ bath system with force-displacement transducers

-

Data acquisition system

-

Water bath with circulator (37°C)

-

Dissection tools (scissors, forceps)

-

Surgical silk thread

-

Preparation of Isolated Smooth Muscle Tissue (Guinea Pig Trachea)

-

Humanely euthanize a guinea pig in accordance with institutional guidelines.

-

Excise the trachea and place it immediately in cold, carbogen-aerated Krebs-Henseleit solution.

-

Carefully dissect away any adhering connective and adipose tissue.

-

Cut the trachea into rings, each approximately 4-5 mm in length.[1][4]

-

Tie a silk thread through the lumen of each tracheal ring at two opposing points.

Organ Bath Assay Procedure

-

Mount the tracheal rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.[1][5]

-

Connect one silk thread to a fixed hook at the bottom of the chamber and the other to a force-displacement transducer.

-

Apply an optimal resting tension to the tissues (typically 1-2 grams for guinea pig trachea) and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh PSS every 15-20 minutes.[5]

-

After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Once a stable contraction is achieved, wash the tissues until the tension returns to baseline.

-

Control Concentration-Response Curve (CRC) to Agonist:

-

Add the CysLT agonist (e.g., LTC₄ or LTD₄) to the organ bath in a cumulative, stepwise manner, allowing the contraction to stabilize at each concentration before adding the next.

-

Record the contractile response at each concentration.

-

After the maximal response is achieved, wash the tissues extensively until the tension returns to the baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the organ bath.

-

Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

-

Agonist CRC in the Presence of Antagonist:

-

While the tissue is still incubated with this compound, repeat the cumulative addition of the CysLT agonist to generate a second CRC.

-

A competitive antagonist like this compound is expected to cause a rightward parallel shift in the agonist's CRC.

-

-

Repeat steps 6 and 7 with increasing concentrations of this compound to obtain a series of shifted CRCs.

Caption: Experimental workflow for determining the antagonist properties of this compound.

Data Analysis

-

Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control CRC.

-

Plot the log-concentration of the agonist versus the percentage response for each CRC (control and in the presence of different concentrations of this compound).

-

For each concentration of this compound, determine the dose ratio (DR). The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

-

Construct a Schild plot by plotting the log (DR - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity.

-

The pA₂ value is determined from the x-intercept of the Schild regression line. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response observed in the absence of the antagonist. A higher pA₂ value indicates a more potent antagonist.

Data Presentation